2-(4-Methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester
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Overview
Description
2-(4-methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester is a member of benzamides.
Scientific Research Applications
Chemical Synthesis and Organic Reactions
Intermediate in Synthesis Processes : This compound acts as an intermediate in the synthesis of various other chemicals. For example, it is involved in the synthesis of indole-2-acetic acid methyl esters, including methyl 5-methoxyindole-2-acetate, which are important in various organic reactions (Modi, Oglesby & Archer, 2003).
Synthesis of Fluorinated Compounds : It has been used in the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, demonstrating its utility in creating fluorinated organic compounds (Pimenova et al., 2003).
Creating New Chemical Structures : This compound is also used in the synthesis of novel chemical structures, such as 8-substituted 5H,9H-6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes (Pascual et al., 2000).
Pharmaceutical and Medicinal Research
Kinetic Resolution of Chiral Amines : This compound has shown effectiveness in the optimization of acetic acid esters for the kinetic resolution of chiral amines, highlighting its potential in pharmaceutical synthesis (Olah et al., 2018).
Thermodynamic Studies in Drug Synthesis : It has been used in thermodynamic studies for high-performance liquid chromatography (HPLC) separation of enantiomers in drug synthesis (Dungelová et al., 2004).
Other Applications
In Organic Synthesis : This compound is relevant in the synthesis of various organic compounds, offering a wide range of applications in organic chemistry (Guo-fu, 2012).
New Protecting Groups for Carboxylic Acids : It has been involved in the creation of new acid- and base-stable esters as protecting groups for carboxylic acids, useful in synthetic chemistry (Kurosu et al., 2007).
Synthesis of Lactam Compounds : This compound has been used in reactions leading to the synthesis of β- and δ-lactam, which are significant in the development of various pharmaceuticals (Ananeva et al., 2022).
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-[4-[(4-ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C26H26N2O6/c1-3-33-23-14-10-21(11-15-23)28-26(31)19-6-8-20(9-7-19)27-24(29)17-34-25(30)16-18-4-12-22(32-2)13-5-18/h4-15H,3,16-17H2,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
GNWKKMPURUDFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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